molecular formula C20H20N2O2 B2942418 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide CAS No. 862831-39-8

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide

Cat. No. B2942418
CAS RN: 862831-39-8
M. Wt: 320.392
InChI Key: YPWXJDXZGZHIFH-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide, also known as DIA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Radiosynthesis and Herbicide Safener Studies

The study by Latli and Casida (1995) describes the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, focusing on their metabolism and mode of action. This research underscores the significance of synthesizing compounds at high specific activity for detailed biochemical studies, which could be relevant for understanding the applications of similar compounds in agricultural sciences (Latli & Casida, 1995).

Antifungal Activity

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. The study highlights the importance of modifying the molecular structure to enhance plasmatic stability while maintaining or improving antifungal efficacy. Such research could be crucial for developing new antifungal medications or agricultural fungicides (Bardiot et al., 2015).

Molecular Structure and Reactivity Studies

Ahmed et al. (2016) conducted a study on 1,4,5-trisubstituted 1,2,3-triazoles, focusing on their synthesis, crystal structures, DFT studies, and cytotoxicity assays. This research provides insights into the structural properties and reactivity of such compounds, potentially guiding the design of new molecules with desired biological activities (Ahmed et al., 2016).

Synthesis and Antimicrobial Evaluation

Debnath and Ganguly (2015) explored the synthesis of novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and evaluated them as antimicrobial agents. The findings from this study are crucial for the development of new antimicrobial compounds, potentially offering new therapeutic options for treating various infections (Debnath & Ganguly, 2015).

Fluorescent Probe Development for Carbonyl Compounds

Houdier et al. (2000) reported on a new fluorescent probe for the sensitive detection of carbonyl compounds. The development of such probes is essential for environmental monitoring, allowing for the detection of aldehydes and ketones in water samples, which can be crucial for assessing water quality and pollution (Houdier et al., 2000).

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-14-9-5-7-11-16(14)21-20(24)19(23)18-13(2)22(3)17-12-8-6-10-15(17)18/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWXJDXZGZHIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide

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